1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF4I. This compound is a derivative of benzene, characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups. It is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving halogenation and trifluoromethylation reactionsThe reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of multiple halogen atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of halogenated derivatives .
Scientific Research Applications
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is utilized in several scientific research fields:
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For instance, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Comparison: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of three different halogens and a trifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The combination of these substituents allows for versatile applications in various chemical transformations and enhances its utility in scientific research .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVLQFJUMKKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216030 | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-21-0 | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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